2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide
Description
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is an aromatic compound that features a nitro group, two chlorine atoms, and a trifluoromethyl group attached to a benzamide structure
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O3/c15-10-4-2-8(21(23)24)6-9(10)13(22)20-12-5-7(14(17,18)19)1-3-11(12)16/h1-6H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBNTUFWNAMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the trifluoromethyl group. The final step involves the chlorination of the aromatic ring to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or nitro groups.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: Products include various oxidized forms of the aromatic ring.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. The chlorine atoms contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-aminobenzamide: The nitro group is reduced to an amine, altering its biological activity and chemical behavior.
Uniqueness
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it particularly interesting for research in medicinal chemistry and agrochemicals.
Biological Activity
2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11ClF3N3O3
- Molecular Weight : 392.71 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound primarily functions as an inhibitor of cholinesterases, which are enzymes responsible for the breakdown of neurotransmitters such as acetylcholine. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant for conditions like Alzheimer's disease and other cognitive disorders.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the inhibitory potency (IC50 values) against these enzymes:
The compound's selectivity towards BChE over AChE suggests potential therapeutic advantages in treating diseases characterized by cholinergic dysfunction.
Case Studies
-
Alzheimer's Disease Model :
A study involving animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound significantly reduced the levels of amyloid-beta plaques, which are implicated in the pathogenesis of Alzheimer's disease. -
Neuroprotective Effects :
In vitro studies showed that this compound protects neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was attributed to its ability to modulate intracellular calcium levels and enhance antioxidant defenses.
Toxicological Profile
While the compound exhibits promising biological activity, its safety profile must also be considered. Preliminary toxicological assessments indicate moderate cytotoxicity at high concentrations, necessitating further investigation into dose-dependent effects and long-term safety.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Clinical Trials : Evaluating its efficacy and safety in human subjects with cognitive impairments.
- Structural Modifications : Developing analogs with enhanced potency and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
